molecular formula C9H6Br2N2 B13512049 2-bromo-1-(3-bromophenyl)-1H-imidazole

2-bromo-1-(3-bromophenyl)-1H-imidazole

Cat. No.: B13512049
M. Wt: 301.96 g/mol
InChI Key: RVPBYQDOPMOTQP-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-bromophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two bromine atoms attached to the imidazole ring and a phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-bromo-1-(3-bromophenyl)-1H-imidazole can be achieved through several synthetic routes. One common method involves the bromination of 1-(3-bromophenyl)-1H-imidazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Bromo-1-(3-bromophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Scientific Research Applications

2-Bromo-1-(3-bromophenyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-bromophenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the imidazole ring play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Bromo-1-(3-bromophenyl)-1H-imidazole can be compared with other similar compounds such as:

    2-Bromo-1-phenyl-1H-imidazole: Lacks the additional bromine atom on the phenyl ring, which may affect its reactivity and binding properties.

    1-(3-Bromophenyl)-1H-imidazole: Lacks the bromine atom on the imidazole ring, which may influence its chemical behavior and applications.

The presence of two bromine atoms in this compound makes it unique and potentially more versatile in various chemical reactions and applications .

Properties

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96 g/mol

IUPAC Name

2-bromo-1-(3-bromophenyl)imidazole

InChI

InChI=1S/C9H6Br2N2/c10-7-2-1-3-8(6-7)13-5-4-12-9(13)11/h1-6H

InChI Key

RVPBYQDOPMOTQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CN=C2Br

Origin of Product

United States

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